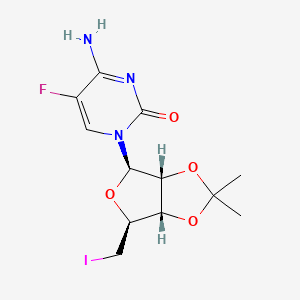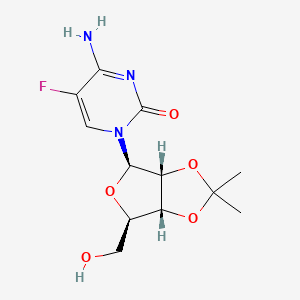
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which makes them highly reactive. This compound features both phenyl and ethoxyphenoxy groups, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide typically involves the epoxidation of the corresponding alkene. A common method is the reaction of the alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The epoxide group can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the epoxide can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form various products.
Common Reagents and Conditions
Oxidation: OsO4, H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products Formed
Diols: from oxidation
Alcohols: from reduction
Amino alcohols: or from substitution
Wissenschaftliche Forschungsanwendungen
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide can be used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigation of its biological activity and potential therapeutic applications.
Industry: Use in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited in various chemical transformations and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene oxide: Another epoxide with a phenyl group, but without the ethoxyphenoxy group.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins.
Phenyl glycidyl ether: An epoxide with a phenyl group and an ether linkage.
Uniqueness
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is unique due to the presence of both phenyl and ethoxyphenoxy groups, which can influence its reactivity and potential applications. The combination of these groups can lead to unique chemical and biological properties not found in simpler epoxides.
Eigenschaften
CAS-Nummer |
98769-72-3 |
|---|---|
Molekularformel |
C₁₇H₁₈O₃ |
Molekulargewicht |
270.32 |
Synonyme |
(2R)-rel-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]oxirane; _x000B_(R*,R*)-(+/-)-[(2-Ethoxyphenoxy)phenylmethyl]oxirane; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)






